2'-Bromo-4',5'-difluorophenacyl bromide
Description
2'-Bromo-4',5'-difluorophenacyl bromide (CAS: 1341495-96-2) is a halogenated aromatic compound with the molecular formula C₈H₄Br₂F₂O and a molecular weight of 314 g/mol. Its structure features a bromine atom at the 2'-position and fluorine atoms at the 4'- and 5'-positions on the benzene ring, with a bromoacetyl functional group. This compound is primarily used in organic synthesis and pharmaceutical research, particularly as a precursor for designing biologically active molecules. It requires storage at -4°C for short-term stability and -20°C for long-term preservation .
Properties
Molecular Formula |
C8H4Br2F2O |
|---|---|
Molecular Weight |
313.92 g/mol |
IUPAC Name |
2-bromo-1-(2-bromo-4,5-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2F2O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2 |
InChI Key |
GECSLFUCOILJDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Br)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2’-Bromo-4’,5’-difluorophenacyl bromide can be synthesized through the bromination of 2-bromo-4,5-difluorophenyl ethanone. The reaction typically involves the use of bromine or a brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the phenacyl group.
Industrial Production Methods
Industrial production of 2’-Bromo-4’,5’-difluorophenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-4’,5’-difluorophenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenacyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Substitution Reactions: The major products include substituted phenacyl derivatives.
Oxidation Reactions: The major products are carboxylic acids or ketones.
Reduction Reactions: The major products are alcohols or reduced phenacyl derivatives.
Scientific Research Applications
2’-Bromo-4’,5’-difluorophenacyl bromide has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-Bromo-4’,5’-difluorophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the compound act as leaving groups, allowing for nucleophilic substitution reactions. The phenacyl group can undergo oxidation or reduction, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions (Benzene Ring) | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|---|---|
| 2'-Bromo-4',5'-difluorophenacyl bromide | 1341495-96-2 | C₈H₄Br₂F₂O | 314 | 2'-Br, 4'-F, 5'-F | 309.0 ± 42.0 | Pharmaceutical intermediates |
| 2-Bromo-2',4'-difluoroacetophenone | 102429-07-2 | C₈H₅BrF₂O | 235.03 | 2'-F, 4'-F, acetyl-Br | Not reported | Fluorinated drug intermediates |
| 2-Bromo-1-(2,6-difluorophenyl)ethanone | 56159-89-8 | C₈H₅BrF₂O | 235.03 | 2'-Br, 2'-F, 6'-F | Not reported | Organic synthesis intermediates |
| 3,5-Difluorophenacyl bromide | Not provided | C₈H₆BrF₂O | 235.04 | 3'-F, 5'-F, acetyl-Br | Not reported | Material science applications |
Key Observations :
- Halogen Substitution Patterns: The position of fluorine and bromine atoms significantly influences electronic and steric properties.
- Molecular Weight: The presence of two bromine atoms in this compound results in a higher molecular weight (314 vs. ~235 g/mol for mono-bromo analogs), which may affect solubility and crystallization behavior .
- Boiling Point : The higher boiling point of this compound (309°C) compared to other analogs correlates with its increased molecular weight and polarizability .
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